molecular formula C11H11N3 B13142729 2-Methyl-[3,4'-bipyridin]-6-amine CAS No. 88976-13-0

2-Methyl-[3,4'-bipyridin]-6-amine

Cat. No.: B13142729
CAS No.: 88976-13-0
M. Wt: 185.22 g/mol
InChI Key: NOXKDYMSPZVULF-UHFFFAOYSA-N
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Description

2-Methyl-[3,4’-bipyridin]-6-amine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their significant roles in coordination chemistry, serving as ligands for various metal complexes. The unique structure of 2-Methyl-[3,4’-bipyridin]-6-amine, which includes a methyl group and an amine group, makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[3,4’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halopyridines . Another method involves the Stille coupling, which uses tin reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs continuous flow systems to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine compounds with various functional groups.

Scientific Research Applications

2-Methyl-[3,4’-bipyridin]-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-[3,4’-bipyridin]-6-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-[3,4’-bipyridin]-6-amine stands out due to the presence of the methyl and amine groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the development of novel materials and therapeutic agents.

Properties

CAS No.

88976-13-0

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3,(H2,12,14)

InChI Key

NOXKDYMSPZVULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=NC=C2

Origin of Product

United States

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